molecular formula C13H23N3 B14701942 2-(2-(Diisopropylamino)ethylamino)pyridine CAS No. 23826-74-6

2-(2-(Diisopropylamino)ethylamino)pyridine

Cat. No.: B14701942
CAS No.: 23826-74-6
M. Wt: 221.34 g/mol
InChI Key: LOEWYQKMBHNNAR-UHFFFAOYSA-N
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Description

2-(2-(Diisopropylamino)ethylamino)pyridine is an organic compound with the molecular formula C13H23N3 and a molecular weight of 221.39 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a diisopropylaminoethylamino group. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Diisopropylamino)ethylamino)pyridine typically involves the reaction of N,N-diisopropyl chlorethamin hydrochlorate with ammonia in an autoclave to perform an ammonolytic reaction . This method is advantageous as it simplifies the equipment required, reduces costs, and minimizes pollution discharge.

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Diisopropylamino)ethylamino)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions due to the presence of the amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

2-(2-(Diisopropylamino)ethylamino)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(2-(Diisopropylamino)ethylamino)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Diisopropylamino)ethylamino)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions and stability under various conditions.

Properties

CAS No.

23826-74-6

Molecular Formula

C13H23N3

Molecular Weight

221.34 g/mol

IUPAC Name

N',N'-di(propan-2-yl)-N-pyridin-2-ylethane-1,2-diamine

InChI

InChI=1S/C13H23N3/c1-11(2)16(12(3)4)10-9-15-13-7-5-6-8-14-13/h5-8,11-12H,9-10H2,1-4H3,(H,14,15)

InChI Key

LOEWYQKMBHNNAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCNC1=CC=CC=N1)C(C)C

Origin of Product

United States

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